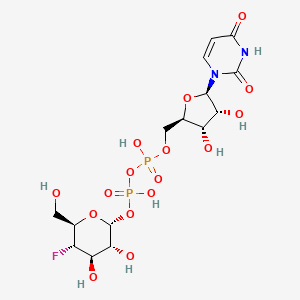
Uridine-5'-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose is a synthetic nucleotide sugar derivative. . This compound is used in various biochemical and pharmacological studies due to its unique structural properties and biological activities.
Vorbereitungsmethoden
The synthesis of Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose involves multiple steps, starting from uridine derivatives. The synthetic route typically includes the fluorination of a galactose derivative followed by its conjugation with uridine diphosphate. The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective introduction of the fluorine atom at the desired position . Industrial production methods may involve enzymatic synthesis using UDP-glucose 4-epimerase, which catalyzes the conversion of UDP-glucose to UDP-galactose .
Analyse Chemischer Reaktionen
Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the pyrimidine ring and the sugar moiety.
Common reagents used in these reactions include NAD+, specific nucleophiles, and oxidizing or reducing agents. The major products formed depend on the type of reaction and the conditions employed.
Wissenschaftliche Forschungsanwendungen
Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose has several scientific research applications:
Pharmacology: The compound is investigated for its potential therapeutic effects and interactions with various biological targets.
Glycoconjugate Biosynthesis: It plays a crucial role in the biosynthesis of glycoconjugates, which are essential for various cellular functions.
Labeling and Assays: It is used in labeling buffers and assays to study glycosylation processes and other biochemical pathways.
Wirkmechanismus
The mechanism of action of Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose involves its interaction with specific enzymes and molecular targets. For instance, UDP-glucose 4-epimerase catalyzes the epimerization of UDP-galactose to UDP-glucose through a mechanism involving the transient reduction of NAD+ . This process is essential for the metabolism of galactose and glucose in various organisms.
Vergleich Mit ähnlichen Verbindungen
Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose can be compared with other nucleotide sugars such as:
Uridine-5’-diphosphate-galactose (UDP-Gal): Similar in structure but lacks the fluorine atom, making it less reactive in certain biochemical assays.
Uridine-5’-diphosphate-glucose (UDP-Glc): Another closely related compound involved in carbohydrate metabolism.
Uridine-5’-diphosphate-N-acetylglucosamine (UDP-GlcNAc): Used in the biosynthesis of glycoproteins and glycolipids.
The uniqueness of Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C15H23FN2O16P2 |
|---|---|
Molekulargewicht |
568.29 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5S,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23FN2O16P2/c16-8-5(3-19)32-14(12(24)10(8)22)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
OAPPZHVTNHJVAL-JZMIEXBBSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)F)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


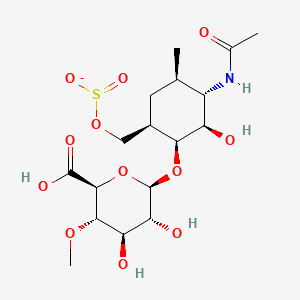
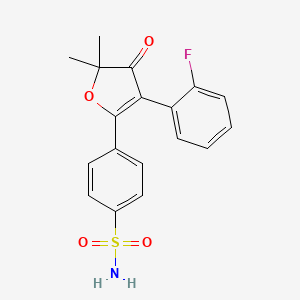
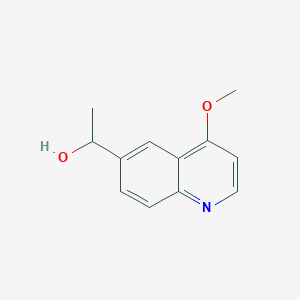
![3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13857687.png)
![Ethyl 2-(furan-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13857709.png)
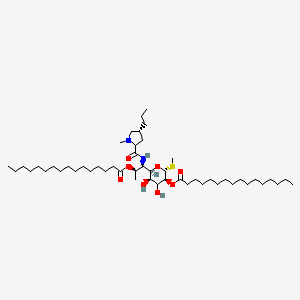
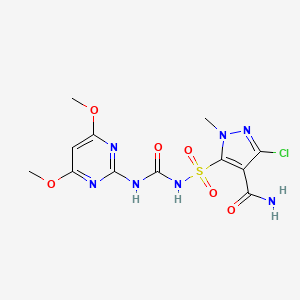
![4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid](/img/structure/B13857718.png)
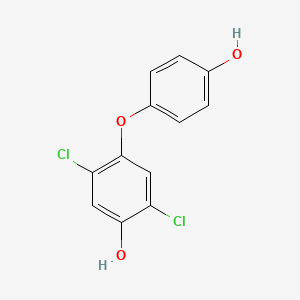
![(4S,4aR,7aS,12bR)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13857734.png)
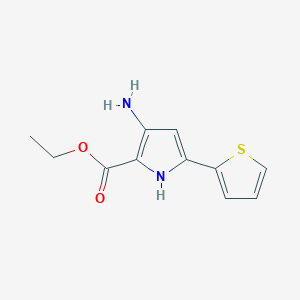
![2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13857755.png)
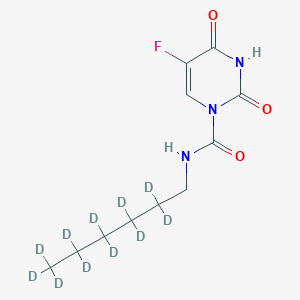
![tert-butyl [4-(1H-1,2,4-triazol-1-yl)phenyl]carbamate](/img/structure/B13857762.png)
